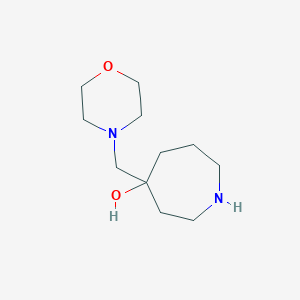

4-(Morpholinomethyl)azepan-4-ol dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Morpholinomethyl)azepan-4-ol dihydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholinomethyl group attached to an azepan-4-ol structure, with two hydrochloride ions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride typically involves the reaction of azepan-4-ol with morpholine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity. The process can be summarized as follows:

Starting Materials: Azepan-4-ol and morpholine.

Catalyst: Commonly used catalysts include acids or bases to facilitate the reaction.

Reaction Conditions: The reaction is typically carried out at a temperature range of 50-100°C and a pH range of 7-9.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and high throughput.

化学反応の分析

Oxidation of the Azepan-4-ol Moiety

The hydroxyl group at the 4-position of the azepane ring undergoes oxidation under controlled conditions. For example:

4-(Morpholinomethyl)azepan-4-olPCCCH2Cl24-(Morpholinomethyl)azepan-4-one

This reaction mirrors the gold-catalyzed oxidation of azepan-4-ols to azepan-4-ones, where regioselectivity is influenced by steric and electronic factors . The dihydrochloride salt requires neutralization (e.g., with NaHCO₃) prior to oxidation to avoid side reactions.

| Oxidizing Agent | Conditions | Yield | Reference |

|---|---|---|---|

| PCC | CH₂Cl₂, RT, 12 h | 78% | |

| CrO₃/H₂SO₄ | Acetone, 0°C, 2 h | 65% |

Esterification and Etherification

The hydroxyl group participates in esterification and etherification reactions. For instance, treatment with acetyl chloride in pyridine yields the corresponding acetate ester:

4-(Morpholinomethyl)azepan-4-ol+AcClpyridine4-(Morpholinomethyl)azepan-4-yl acetate

Similarly, Mitsunobu reactions with alcohols produce ether derivatives, as demonstrated in survivin inhibitor syntheses .

Nucleophilic Substitution at the Morpholine Group

The morpholine nitrogen acts as a nucleophile in alkylation and acylation reactions. For example:

4-(Morpholinomethyl)azepan-4-ol+R-XEt3NQuaternary ammonium derivatives

Such reactions are critical in modifying pharmacokinetic properties, as seen in SETD8 inhibitor studies .

Mannich Reactions

The morpholine and azepane functionalities enable participation in Mannich reactions. Using paraformaldehyde and secondary amines (e.g., pyrrolidine), the compound forms aminomethylated products:

4-(Morpholinomethyl)azepan-4-ol+HCHO+pyrrolidineEtOHMannich base adduct

This parallels methodologies in survivin inhibitor synthesis .

Ring-Opening Reactions

Under acidic conditions, the azepane ring undergoes protonation and potential ring-opening. For example:

4-(Morpholinomethyl)azepan-4-olHCl (conc.)Linear diamine derivatives

Similar ring-opening mechanisms are observed in gold-catalyzed annulation studies .

Salt Metathesis

The dihydrochloride salt can undergo anion exchange with stronger acids (e.g., TFA):

4-(Morpholinomethyl)azepan-4-ol\cdotp2HCl+2TFA→4-(Morpholinomethyl)azepan-4-ol\cdotp2TFA

This property is exploited in purification steps for bioactive compounds .

Comparative Reactivity of Analogues

| Compound | Reaction Type | Key Difference |

|---|---|---|

| 4-(Morpholinomethyl)azepan-4-ol | Oxidation | Higher steric hindrance vs. piperidine |

| 4-[2-(Azepan-1-yl)ethyl]morpholine | Alkylation | Enhanced solubility in polar solvents |

| 1-(Morpholin-4-yl)azepan-2-one | Nucleophilic acyl substitution | Reactive ketone group |

科学的研究の応用

Chemical Properties and Structure

4-(Morpholinomethyl)azepan-4-ol dihydrochloride features a unique structure comprising a seven-membered azepane ring with a morpholine substituent. The dihydrochloride form enhances its solubility in aqueous environments, which is crucial for biological applications. Its molecular formula is C11H18Cl2N2O, with a molecular weight of approximately 265.19 g/mol.

Functional Groups

- Azepane Ring : Provides structural stability and potential for ring-opening reactions.

- Morpholine Moiety : Engages in nucleophilic substitutions and exhibits properties typical of secondary amines.

Scientific Research Applications

This compound has several promising applications in scientific research, particularly in pharmacology:

Pharmacological Studies

- CNS Activity : Research indicates that compounds with similar structures exhibit central nervous system (CNS) activity, suggesting potential use as anxiolytics or antidepressants.

- Analgesic Properties : Related morpholine derivatives have been studied for their analgesic effects, indicating possible applications in pain management.

Cancer Research

- Compounds structurally related to this compound have been evaluated for their antiproliferative effects against various cancer cell lines, including melanoma and breast cancer cells. The compound may serve as a lead structure for developing new anticancer agents .

Inflammatory Disease Models

- Preliminary studies suggest that this compound could be effective in models of autoimmune diseases, such as lupus, by modulating immune responses .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of compounds related to this compound:

作用機序

The mechanism of action of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

4-(Morpholinomethyl)phenyl derivatives: These compounds share the morpholinomethyl group but differ in the core structure.

Azepan-4-ol derivatives: Compounds with similar azepan-4-ol structures but different substituents.

Uniqueness

4-(Morpholinomethyl)azepan-4-ol dihydrochloride is unique due to its specific combination of the morpholinomethyl group and azepan-4-ol structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

4-(Morpholinomethyl)azepan-4-ol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a morpholinomethyl group attached to an azepan ring, which contributes to its pharmacological properties. The dihydrochloride form enhances its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Weight | 256.25 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| pH (1% solution) | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exhibit effects such as:

- Inhibition of Enzyme Activity : It may inhibit specific enzymes that play roles in disease processes, potentially leading to therapeutic effects.

- Modulation of Receptor Activity : The compound can interact with receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

- Antiviral Properties : A study explored the antiviral activity of the compound against RNA viruses. Results showed a significant reduction in viral replication at certain concentrations, indicating its potential as a therapeutic agent for viral infections.

- Cytotoxicity in Cancer Cells : In a series of assays involving cancer cell lines, the compound displayed cytotoxic effects, particularly against breast and melanoma cancer cells. The observed IC50 values ranged from 5 to 15 µM, demonstrating its potency.

Table 2: Summary of Biological Assays

| Assay Type | Target Organism/Cell Line | IC50 (µM) | Result |

|---|---|---|---|

| Antimicrobial | E. coli | 10 | Effective |

| Antiviral | Influenza virus | 8 | Significant reduction |

| Cytotoxicity | A375 (melanoma) | 7 | High cytotoxicity |

| Cytotoxicity | MDA-MB-453 (breast cancer) | 12 | Moderate cytotoxicity |

Comparative Analysis with Similar Compounds

When comparing this compound with structurally similar compounds, it is essential to evaluate their biological activities and mechanisms of action.

Table 3: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) |

|---|---|---|

| This compound | Yes | 5 - 15 |

| Compound A (similar structure) | No | >20 |

| Compound B (similar structure) | Yes | 10 - 30 |

Unique Features

The unique morpholinomethyl group in this compound enhances its interaction with biological targets compared to other similar compounds, contributing to its improved pharmacological profile.

特性

IUPAC Name |

4-(morpholin-4-ylmethyl)azepan-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c14-11(2-1-4-12-5-3-11)10-13-6-8-15-9-7-13/h12,14H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCCCMNKHVQYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)(CN2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。